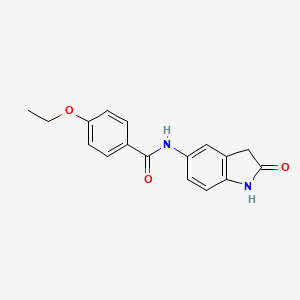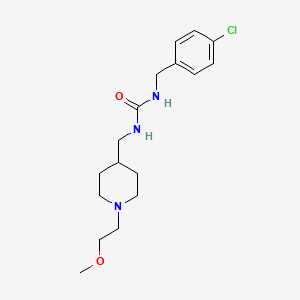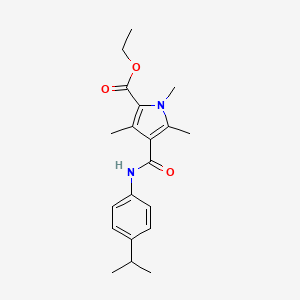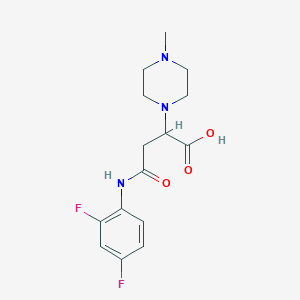
4-乙氧基-N-(2-氧代吲哚-5-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “4-ethoxy-N-(2-oxoindolin-5-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-ethoxy-N-(2-oxoindolin-5-yl)benzamide” can be identified using various analytical techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
Benzamides, including “4-ethoxy-N-(2-oxoindolin-5-yl)benzamide”, can be synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .科学研究应用
烯胺的乙氧基溴化: Nocquet‐Thibault 等人 (2013) 在“有机快报”中的一项研究描述了在乙醇中使用 (二乙酰氧基碘)苯与溴化盐进行区域选择性烯胺乙氧基溴化,得到 α-溴半氨缩醛。该过程允许进行广泛的转化,突出了烯胺在有机合成中的多功能性 (Nocquet‐Thibault 等人,2013)。
乳腺癌中的西格玛受体闪烁显像: Caveliers 等人 (2002) 研究了 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 用于可视化人原发性乳腺肿瘤。这项发表在“核医学杂志”上的研究证明了苯甲酰胺在乳腺癌成像和诊断中的潜力 (Caveliers 等人,2002)。
神经学应用: Kepe 等人 (2006) 在“美国国家科学院院刊”中的一项研究探索了分子成像探针 4-[F-18]氟代-N-{2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基}-N-(2-吡啶基)苯甲酰胺,用于量化阿尔茨海默病患者的血清素 1A 受体密度。这项研究突出了苯甲酰胺在神经学研究中的潜力 (Kepe 等人,2006)。
抗癌活性: Alafeefy 等人 (2015) 在“欧洲药理学杂志”中的一项研究讨论了具有显着抗癌活性的新型 N-(2-(2-(2-氧代吲哚-3-亚烯基)肼基羰基)苯基)-苯甲酰胺的开发。这项研究提供了对苯甲酰胺衍生物在癌症治疗中的治疗潜力的见解 (Alafeefy 等人,2015)。
缓蚀: Ansari 等人 (2015) 在“腐蚀科学”中探索了异吲哚啉-β-硫代半氨基甲酮衍生物作为酸性环境中低碳钢的缓蚀剂。这表明苯甲酰胺衍生物在材料科学中的应用,特别是在防腐蚀方面 (Ansari 等人,2015)。
有机合成中的氧化环化: Rajeswaran 和 Srinivasan (1994) 在“合成”中报道了 1-苯磺酰基-2-溴甲基-5-甲氧基吲哚-3-羧酸乙酯转化为苯并咔唑并醌。这项研究证明了苯甲酰胺在复杂有机化合物合成中的作用 (Rajeswaran 和 Srinivasan,1994)。
未来方向
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a variety of molecular and cellular effects .
生化分析
Biochemical Properties
4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It interacts with various enzymes and proteins, particularly caspases, a large group of cysteine proteases enzymes . These interactions play a crucial role in both extrinsic and intrinsic pathways of the apoptotic machine .
Cellular Effects
The compound influences cell function by affecting cell cycle and apoptosis . It has been observed to accumulate U937 cells in S phase and substantially induce late cellular apoptosis . This impact on cell signaling pathways, gene expression, and cellular metabolism makes 4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide a promising avenue for breakthrough discoveries.
Molecular Mechanism
At the molecular level, 4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been associated with the activation of procaspase-3, a key enzyme regulating apoptosis responses .
Temporal Effects in Laboratory Settings
Over time, the effects of 4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide have been observed to change in laboratory settings
Metabolic Pathways
The specific metabolic pathways that 4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is involved in are not well-documented. Given its interaction with caspases, it is likely to be involved in pathways related to apoptosis .
属性
IUPAC Name |
4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-14-6-3-11(4-7-14)17(21)18-13-5-8-15-12(9-13)10-16(20)19-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHGKPVHNFQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2888717.png)
![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2888720.png)


![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)
![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)

